

5-(Bromomethyl)-2-methylpyrimidine as a building block for agrochemical synthesis

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-methylpyrimidine

Cat. No.: B1401630

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Application Note

Topic: **5-(Bromomethyl)-2-methylpyrimidine** as a Versatile Electrophilic Building Block for Modern Agrochemical Synthesis

Introduction

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] Its prevalence is due to favorable metabolic profiles, target affinity, and the structural versatility it offers for creating diverse molecular architectures. Within this chemical class, **5-(Bromomethyl)-2-methylpyrimidine** has emerged as a particularly valuable and reactive building block. Its utility stems from the strategically positioned bromomethyl group, which acts as a potent electrophilic handle for facile introduction of the pyrimidine moiety into larger, more complex molecules. This application note provides an in-depth guide for researchers and synthetic chemists on the properties, reactivity, and practical application of **5-(Bromomethyl)-2-methylpyrimidine** in the synthesis of key agrochemical active ingredients.

Physicochemical Profile and Reactivity Insights

5-(Bromomethyl)-2-methylpyrimidine is a crystalline solid whose synthetic value is dictated by its electronic and structural features.[4] The molecule's reactivity is centered on the C-Br bond of the methylene group. This carbon is analogous to a benzylic carbon, and its reactivity

is significantly enhanced by the electron-withdrawing nature of the pyrimidine ring. This polarization facilitates nucleophilic substitution reactions, making it an excellent substrate for coupling with a wide range of nucleophiles (phenols, thiols, amines, etc.) under mild conditions.

The primary reaction mechanism is typically a bimolecular nucleophilic substitution (S_N2), where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group. The choice of solvent and base is critical to modulate reactivity and suppress potential side reactions, such as self-condensation or hydrolysis.

Table 1: Physicochemical Properties of **5-(Bromomethyl)-2-methylpyrimidine**

Property	Value	Reference
CAS Number	802559-38-2	[4]
Molecular Formula	C ₆ H ₇ BrN ₂	
Molecular Weight	187.04 g/mol	[4]
Appearance	Solid	
Boiling Point	227.4 ± 15.0 °C (Predicted)	[4]
Density	1.537 ± 0.06 g/cm ³ (Predicted)	[4]
Storage Conditions	Inert atmosphere, -20°C	[4]

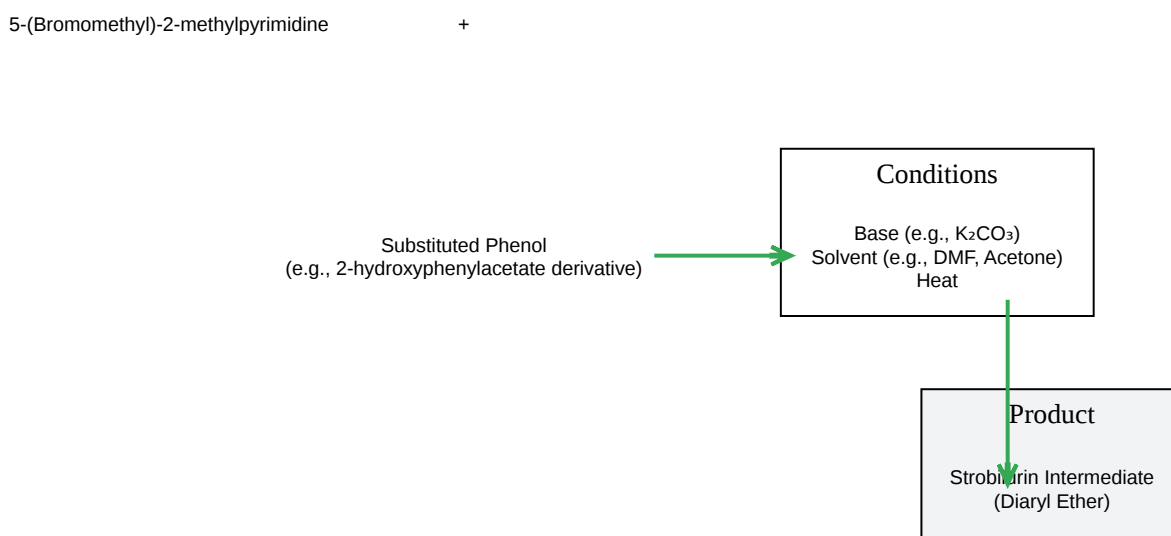
Core Synthetic Applications in Agrochemicals

The utility of **5-(Bromomethyl)-2-methylpyrimidine** is best illustrated by its role in the synthesis of commercially significant agrochemicals. Two prominent examples are its use as a precursor for strobilurin-type fungicides and certain nicotinamide herbicides.

Synthesis of Strobilurin Fungicide Intermediates

Strobilurins are a major class of fungicides that inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc₁ complex.[5][6] Many synthetic strobilurin analogues incorporate a pyrimidine ring to enhance biological activity and tune physicochemical properties. **5-(Bromomethyl)-2-methylpyrimidine** is an ideal starting material for building the core structure of these fungicides.

A key synthetic transformation involves the etherification of a substituted phenol with **5-(Bromomethyl)-2-methylpyrimidine**. This reaction, typically carried out in the presence of a mild base like potassium carbonate, efficiently couples the two fragments to form a diaryl ether linkage, a common motif in strobilurin fungicides.[7]



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Figure 1: General reaction scheme for strobilurin intermediate synthesis.

Precursor for Nicotinamide Herbicides

Certain modern herbicides, such as Diflufenican, feature a substituted nicotinamide structure. While not a direct reaction, intermediates used in the synthesis of such herbicides can be derived from pyrimidine building blocks. For instance, the pyrimidine core can be strategically functionalized and later transformed into moieties compatible with the final herbicide structure. The reactivity of the bromomethyl group allows for the initial coupling to other aromatic systems, which is a foundational step in building the complex scaffold of these active ingredients.[8]

Detailed Laboratory Protocol: Synthesis of a Key Strobilurin Intermediate

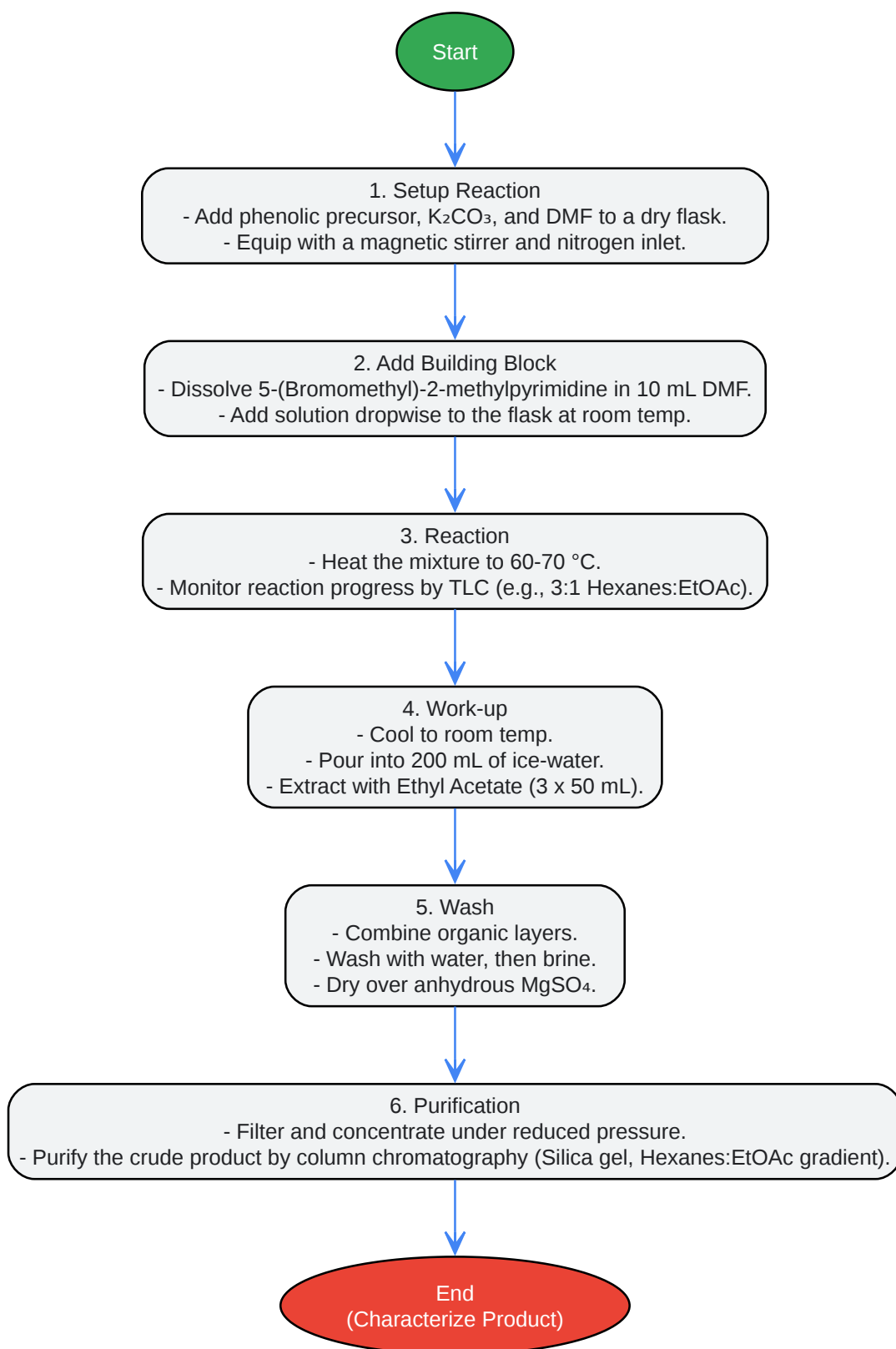
This protocol details the synthesis of Methyl (E)-2-(2-((2-methylpyrimidin-5-yl)methoxy)phenyl)-3-methoxyacrylate, a key intermediate in the synthesis of pyrimidine-containing strobilurin fungicides.

Objective: To synthesize a diaryl ether intermediate via SN2 reaction between **5-(Bromomethyl)-2-methylpyrimidine** and a phenolic precursor.

Materials and Reagents:

Reagent	CAS Number	Molecular Weight	Quantity
5-(Bromomethyl)-2-methylpyrimidine	802559-38-2	187.04	1.87 g (10.0 mmol)
Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate	27730-67-2	208.21	2.08 g (10.0 mmol)
Potassium Carbonate (K ₂ CO ₃), anhydrous	584-08-7	138.21	2.07 g (15.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous	68-12-2	73.09	50 mL
Ethyl Acetate	141-78-6	88.11	As needed
Brine (Saturated NaCl solution)	N/A	N/A	As needed
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	As needed

Experimental Procedure:



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Figure 2: Experimental workflow for the synthesis of the strobilurin intermediate.

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (2.08 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
- **Solvent Addition:** Add 40 mL of anhydrous DMF to the flask. Stir the suspension under a nitrogen atmosphere.
- **Reagent Addition:** Dissolve **5-(Bromomethyl)-2-methylpyrimidine** (1.87 g, 10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension at room temperature over 10 minutes.
- **Reaction Execution:** Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- **Aqueous Work-up:** After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a solid.

Safety Precautions:

- **5-(Bromomethyl)-2-methylpyrimidine** is a reactive alkylating agent and should be handled with care. It is classified as harmful if swallowed and causes skin irritation.[9]
- Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Troubleshooting and Optimization

- **Incomplete Reaction:** If TLC analysis shows significant unreacted starting material, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 80 °C). Ensure that the potassium carbonate is anhydrous and finely powdered for maximum surface area.
- **Side Product Formation:** The formation of dimeric byproducts can occur if the nucleophile concentration is too low. Maintaining a slight excess of the phenolic component can sometimes mitigate this.
- **Purification Challenges:** The product may co-elute with unreacted starting material. Careful selection of the chromatography solvent system is crucial. A shallow gradient elution often provides better separation.

Conclusion

5-(Bromomethyl)-2-methylpyrimidine is a high-value building block for agrochemical synthesis, offering a reliable and efficient method for incorporating the 2-methylpyrimidine moiety. Its pronounced electrophilicity allows for straightforward coupling with a variety of nucleophiles, underpinning its role in the synthesis of complex active ingredients like strobilurin fungicides.^{[1][7]} The protocol provided herein demonstrates a practical and scalable approach, highlighting the compound's utility for researchers and professionals in the agrochemical industry.

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